

# An In-depth Technical Guide to 4-((4-Methoxybenzyl)oxy)butan-1-ol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-((4-Methoxybenzyl)oxy)butan-1-ol

Cat. No.: B1312742

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## Introduction

**4-((4-Methoxybenzyl)oxy)butan-1-ol**, a diether and alcohol, holds interest within the scientific community for its potential applications in organic synthesis and as a building block for more complex molecules. Its structure, featuring a p-methoxybenzyl ether group, suggests its utility as a protected intermediate in multi-step syntheses, particularly in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the available information on **4-((4-Methoxybenzyl)oxy)butan-1-ol**, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological significance.

## Chemical and Physical Properties

The fundamental properties of **4-((4-Methoxybenzyl)oxy)butan-1-ol** are summarized in the table below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models.

Property	Value	Source
CAS Number	119649-45-5	[1][2]
Molecular Formula	C12H18O3	[1][2]
Molecular Weight	210.27 g/mol	[1][2]
Predicted Boiling Point	323.8 ± 27.0 °C at 760 mmHg	
Predicted Density	1.053 ± 0.06 g/cm <sup>3</sup>	
Predicted pKa	15.07 ± 0.10	
Predicted XLogP3	1.6	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	7	[1]

## Synthesis of 4-((4-Methoxybenzyl)oxy)butan-1-ol

The most common and efficient method for the synthesis of **4-((4-Methoxybenzyl)oxy)butan-1-ol** is the Williamson ether synthesis.[3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the alkoxide of 1,4-butanediol reacts with 4-methoxybenzyl chloride.

## Experimental Protocol: Williamson Ether Synthesis

Materials:

- 1,4-butanediol
- Sodium hydride (NaH)
- 4-Methoxybenzyl chloride
- Anhydrous tetrahydrofuran (THF)

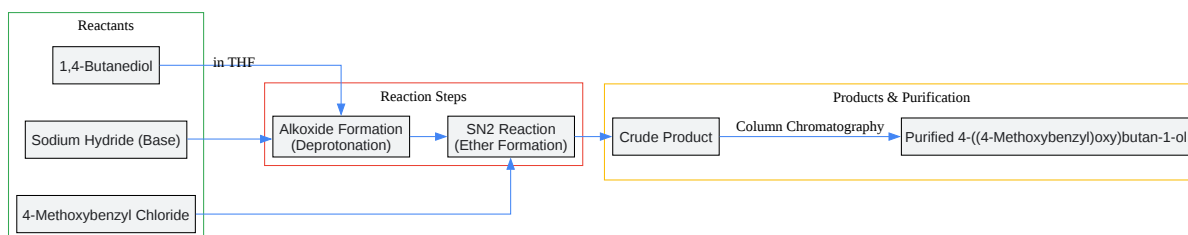
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Ethyl acetate
- Hexane

Procedure:

- **Alkoxide Formation:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-butanediol (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C using an ice bath.
- Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. The reaction mixture will evolve hydrogen gas. Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional hour to ensure complete formation of the mono-alkoxide.
- **Ether Formation:** Cool the reaction mixture back to 0 °C. Add 4-methoxybenzyl chloride (1.0 equivalent) dropwise to the solution.
- Allow the reaction mixture to slowly warm to room temperature and then stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion of the reaction, quench the reaction by carefully adding saturated aqueous ammonium chloride.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **4-((4-Methoxybenzyl)oxy)butan-1-ol**.

Logical Workflow for Williamson Ether Synthesis:



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Caption: Williamson ether synthesis of **4-((4-Methoxybenzyl)oxy)butan-1-ol**.

## Spectroscopic Characterization

While a complete set of experimental spectra for **4-((4-Methoxybenzyl)oxy)butan-1-ol** is not readily available in the public domain, spectroscopic data for the structurally similar compound, 4-(4-methoxyphenyl)butan-1-ol, can provide some insight. This includes <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectrometry data.<sup>[4]</sup> For **4-((4-Methoxybenzyl)oxy)butan-1-ol**, one would expect to see characteristic signals for the p-methoxybenzyl group (aromatic protons, methoxy protons, and benzylic methylene protons) in the <sup>1</sup>H NMR spectrum, in addition to the signals from the butoxy chain. The IR spectrum would likely show a broad O-H stretch for the alcohol and C-O stretching vibrations for the ether linkages.

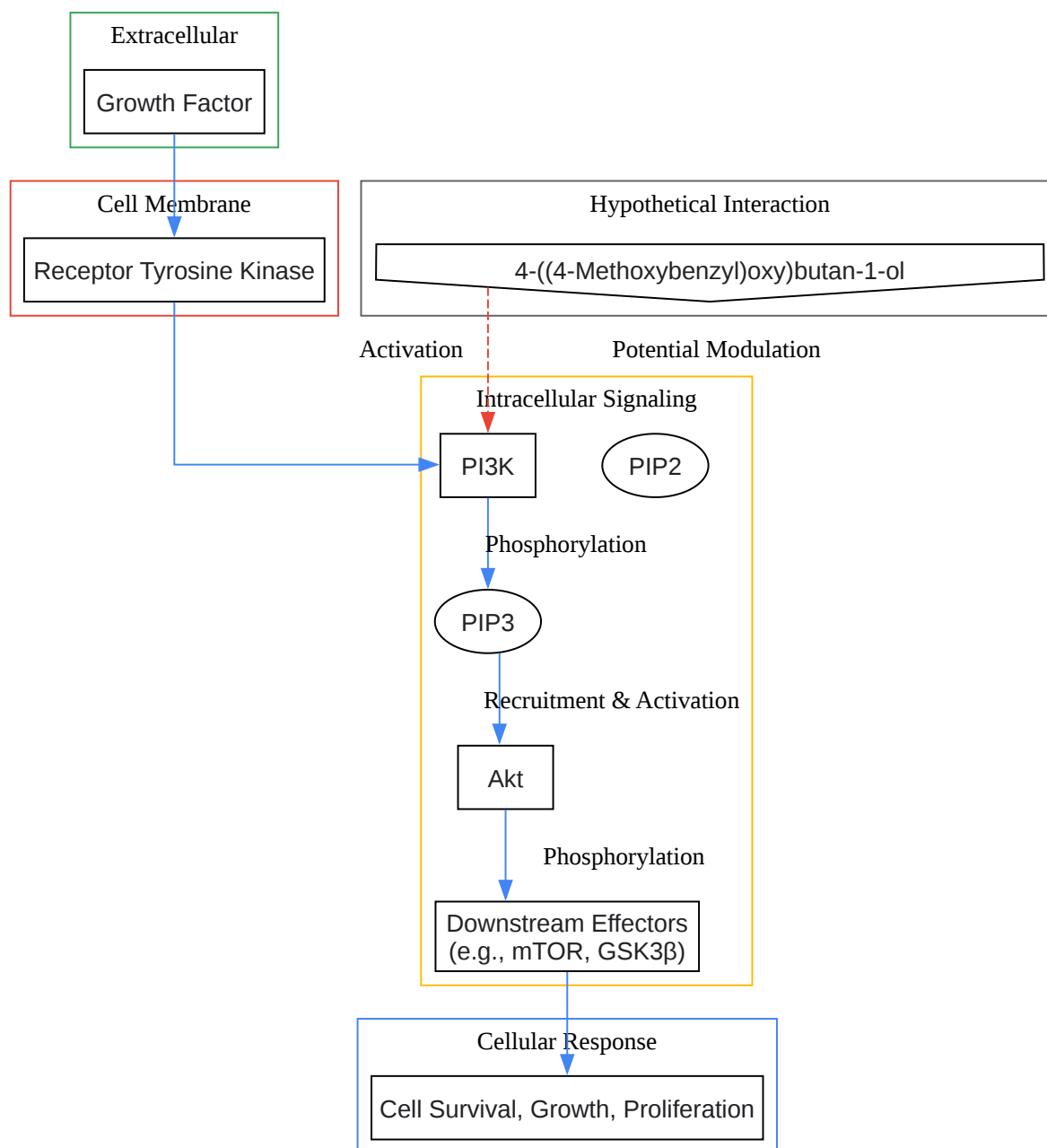
## Potential Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the scientific literature detailing the biological activity or the involvement of **4-((4-Methoxybenzyl)oxy)butan-1-ol** in any specific signaling pathways.

However, research on a structurally related compound, 4-methoxybenzyl alcohol, has shown that it can protect brain microvascular endothelial cells from injury induced by oxygen-glucose deprivation/reperfusion. This protective effect was found to be mediated through the activation of the PI3K/AKT signaling pathway.<sup>[5]</sup> The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.

Hypothesized Signaling Pathway Involvement:

Given the structural similarity to 4-methoxybenzyl alcohol, it is plausible that **4-((4-Methoxybenzyl)oxy)butan-1-ol** could also interact with cellular signaling pathways. The presence of the p-methoxyphenyl group might allow it to modulate pathways sensitive to such aromatic moieties.



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Caption: The PI3K/AKT signaling pathway with a hypothetical modulation point for **4-((4-Methoxybenzyl)oxy)butan-1-ol**.

## Conclusion and Future Directions

**4-((4-Methoxybenzyl)oxy)butan-1-ol** is a compound with well-defined chemical properties and a straightforward synthetic route via the Williamson ether synthesis. While its direct biological activity remains to be elucidated, the known effects of structurally similar molecules suggest that it could be a valuable tool in medicinal chemistry and drug development. Future research should focus on the experimental determination of its physical properties, optimization of its synthesis, and, most importantly, screening for biological activity to uncover its potential therapeutic applications and its interactions with cellular signaling pathways. Such studies will be crucial in unlocking the full potential of this versatile molecule.

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